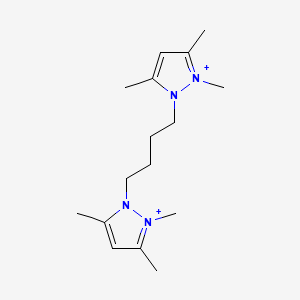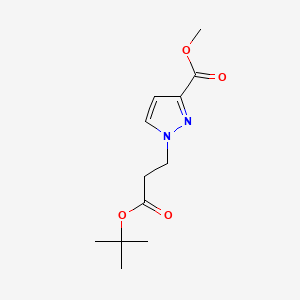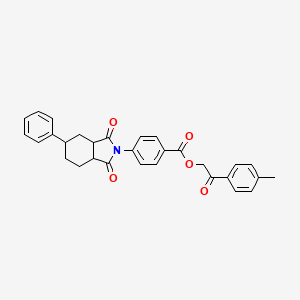![molecular formula C10H15N3O4 B12467006 methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12467006.png)
methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at the 3-position and an isopropyl group at the 5-position of the pyrazole ring, along with a methyl ester group attached to the propanoate chain.
Méthodes De Préparation
The synthesis of methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials would include a suitable diketone and hydrazine hydrate.
Alkylation: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, nucleophiles, and acidic or basic hydrolysis agents. Major products formed from these reactions include the corresponding amine, substituted pyrazoles, and carboxylic acids.
Applications De Recherche Scientifique
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate can be compared with other similar compounds, such as:
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: This compound has a similar ester and isopropyl group but differs in the aromatic ring structure.
Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate: This compound has a nitro group and a pyridine ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15N3O4 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
methyl 3-(3-nitro-5-propan-2-ylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H15N3O4/c1-7(2)8-6-9(13(15)16)11-12(8)5-4-10(14)17-3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
IFQIYUZGWLNZLP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NN1CCC(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Bromophenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12466924.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12466935.png)
![[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12466938.png)
![N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12466945.png)
![2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile](/img/structure/B12466950.png)




![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466986.png)
![1-methyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1,8]naphthyridin-5-amine](/img/structure/B12466987.png)
![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B12467003.png)

